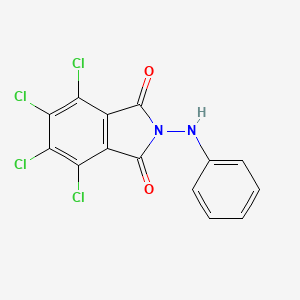
Phthalimide, 4,5,6,7-tetrachloro-N-anilino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimide, 4,5,6,7-tetrachloro-N-anilino- is an organic compound that belongs to the class of phthalimides. It is characterized by the presence of four chlorine atoms at the 4, 5, 6, and 7 positions of the phthalimide ring and an anilino group attached to the nitrogen atom. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of Phthalimide, 4,5,6,7-tetrachloro-N-anilino- typically involves the reaction of 4,5,6,7-tetrachlorophthalic anhydride with aniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene . The reaction mixture is heated for several hours to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Phthalimide, 4,5,6,7-tetrachloro-N-anilino- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Phthalimide, 4,5,6,7-tetrachloro-N-anilino- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Phthalimide, 4,5,6,7-tetrachloro-N-anilino- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as α-glucosidase, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including the suppression of carbohydrate digestion and glucose absorption.
Vergleich Mit ähnlichen Verbindungen
Phthalimide, 4,5,6,7-tetrachloro-N-anilino- can be compared with other similar compounds, such as:
Phthalimide: The parent compound, which lacks the chlorine atoms and anilino group, has different chemical properties and applications.
Naphthalimide: A related compound with a naphthalene ring instead of a benzene ring, used in similar applications but with distinct properties.
4,5,6,7-Tetrachloro-N-alkylphthalimide: Compounds with alkyl groups instead of anilino groups, which may have different biological activities and uses.
Phthalimide, 4,5,6,7-tetrachloro-N-anilino- is unique due to its specific substitution pattern and the presence of the anilino group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
55809-92-2 |
|---|---|
Molekularformel |
C14H6Cl4N2O2 |
Molekulargewicht |
376.0 g/mol |
IUPAC-Name |
2-anilino-4,5,6,7-tetrachloroisoindole-1,3-dione |
InChI |
InChI=1S/C14H6Cl4N2O2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)19-6-4-2-1-3-5-6/h1-5,19H |
InChI-Schlüssel |
KNZYFRIFUYFISM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















